molecular formula C16H14O2 B2967715 2,6-Anthracenedimethanol CAS No. 138308-90-4

2,6-Anthracenedimethanol

Cat. No. B2967715
CAS RN: 138308-90-4
M. Wt: 238.286
InChI Key: ROEFUJJXSBJMDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 2,6-Anthracenedimethanol are not available, there are general methods for synthesizing anthracene derivatives . These methods include Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .

Scientific Research Applications

Fluorescence Sensors

Anthracene derivatives have been explored for their potential in sensor technologies. A study by Ooyama et al. (2014) developed a highly-sensitive fluorescence PET (photo-induced electron transfer) sensor for detecting trace amounts of water in various solvents using anthracene–boronic acid ester. This highlights the applicability of anthracene derivatives in environmental monitoring and solvent quality assessment (Ooyama, Furue, Uenaka, & Ohshita, 2014).

Photophysical and Photochemical Properties

Anthracenes are utilized in a wide range of systems due to their versatile photophysical and photochemical properties. Bouas-laurent et al. (2000) discussed the structural aspects of anthracenes' photodimerization in fluid solutions, which is critical for their use in energy migration probes, molecular fluorosensors, and artificial photosynthesis (Bouas-laurent, Castellan, Desvergne, & Lapouyade, 2000).

Organic Electronics

The synthesis and properties of anthracene-containing fluorophores, such as Anthradan, were investigated by Lu et al. (2006), demonstrating their application in fluorescence applications with favorable excitation wavelengths and high quantum yields, suitable for biological systems (Lu, Lord, Wang, Moerner, & Twieg, 2006).

Molecular Assemblies and Materials Science

Yoshizawa and Klosterman (2014) reviewed the use of anthracene as a building block for constructing functional molecules and molecular assemblies. The unique chemical behaviors and properties of anthracene derivatives in these assemblies are desirable for developing advanced materials (Yoshizawa & Klosterman, 2014).

Mesoporous Materials

Goto et al. (2009) synthesized anthracene-bridged periodic mesostructured organosilicas, demonstrating their utility in creating materials with specific optical properties. These anthracene-silica hybrids exhibit unique absorption and fluorescence behaviors, important for applications in optoelectronics and sensing technologies (Goto, Nakajima, Mizoshita, Suda, Tanaka, Hasegawa, Shimada, Tani, & Inagaki, 2009).

Cross-Linking and Polymer Science

Jones et al. (2000) explored the photodimerization of anthracene units in poly(ethylene terephthalate) copolymers, leading to cross-linked materials with altered physical properties. This process is fundamental for developing new polymer materials with tailored characteristics (Jones, Liotta, Collard, & Schiraldi, 2000).

Future Directions

While specific future directions for 2,6-Anthracenedimethanol are not available, research into anthracene derivatives is ongoing, with applications in areas such as targeted cancer therapy . Additionally, the rate of the Diels–Alder reaction between 9,10-anthracenedimethanol and maleic anhydride has been studied, indicating potential future research directions .

properties

IUPAC Name

[6-(hydroxymethyl)anthracen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-9-11-1-3-13-7-16-6-12(10-18)2-4-14(16)8-15(13)5-11/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEFUJJXSBJMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=CC(=C3)CO)C=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Anthracenedimethanol

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